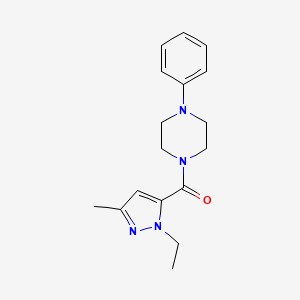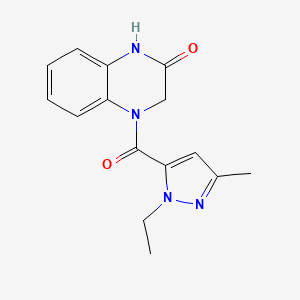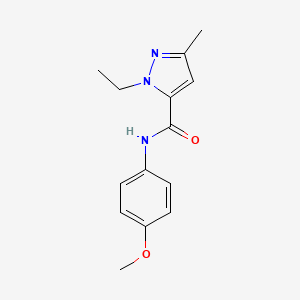
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide, also known as EMMP, is an organic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an ideal candidate for use in a variety of experiments, from organic synthesis to drug discovery.
Scientific Research Applications
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research. It has been used in the synthesis of novel heterocyclic compounds, such as pyrazolopyrimidines and triazolopyrimidines. It has also been used as a starting material for the preparation of cyclic peptides, which have potential applications in drug discovery. Additionally, 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide has been used in the synthesis of pyridazinone derivatives, which have potential applications in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. This inhibition can be used to enhance the effectiveness of certain drugs, as well as to reduce their side effects. Additionally, 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and oxidative stress, as well as to have anti-cancer and anti-diabetic properties. Additionally, 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide has been shown to have neuroprotective effects, and may be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The use of 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and its unique chemical structure and properties make it an ideal candidate for use in a variety of experiments. Additionally, 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide is relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments. It is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide is toxic, so it must be handled with care.
Future Directions
The potential future directions for 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide are numerous. Further research into its mechanism of action and biochemical and physiological effects could lead to new applications in drug discovery and the treatment of diseases. Additionally, 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide could be used in the synthesis of novel heterocyclic compounds and other compounds with potential applications in medicine and other fields. Finally, further research into the synthesis of 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide could lead to the development of more efficient and cost-effective synthesis methods.
Synthesis Methods
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide can be synthesized from a variety of starting materials, including ethyl acetoacetate, 4-methoxybenzaldehyde, and ammonium acetate. The synthesis is typically carried out in an anhydrous environment using a microwave-assisted synthesis (MAS) technique. The reaction is carried out at temperatures ranging from 70 to 150°C, and the resulting product is a white solid with a melting point of 105-106°C.
properties
IUPAC Name |
2-ethyl-N-(4-methoxyphenyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-17-13(9-10(2)16-17)14(18)15-11-5-7-12(19-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDAOUGHYNACCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


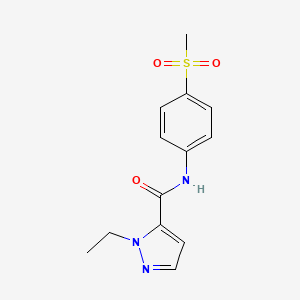
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
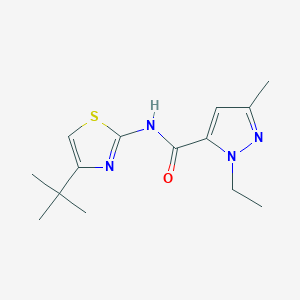
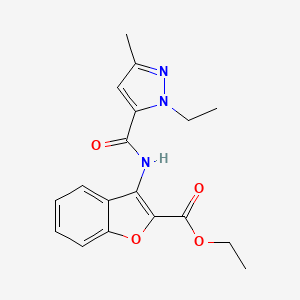
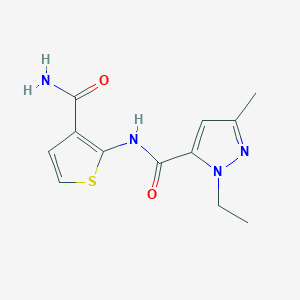

![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)



